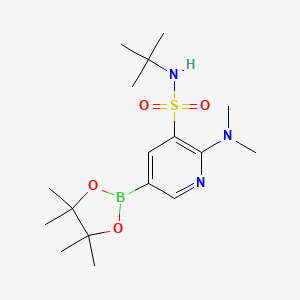
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
One common method involves the use of 1-Boc-piperazine, which undergoes Buchwald-Hartwig coupling reactions with aryl halides . The reaction conditions typically include the use of CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include aryl halides, CuBr, and K3PO4 . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cross-coupling of 1-Boc-piperazine with aryl iodides results in the formation of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been evaluated for its antibacterial and antifungal activities . The compound has shown activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Candida albicans and Aspergillus niger . Additionally, it is used in pharmaceutical testing as a high-quality reference standard .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound’s fluorinated quinoline moiety plays a crucial role in its biological activity . The compound’s reactivity and selectivity are attributed to the presence of the fluorine atom, which can influence its binding affinity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl piperazine-1-carboxylate and tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the 6-fluoroquinolin-8-yl moiety in this compound makes it unique and contributes to its distinct reactivity and selectivity .
Eigenschaften
Molekularformel |
C18H22FN3O2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22FN3O2/c1-18(2,3)24-17(23)22-9-7-21(8-10-22)15-12-14(19)11-13-5-4-6-20-16(13)15/h4-6,11-12H,7-10H2,1-3H3 |
InChI-Schlüssel |
ZKTYZZJHXQAKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=CC(=C2)F)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


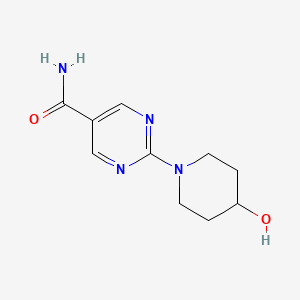
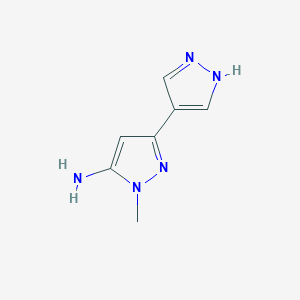
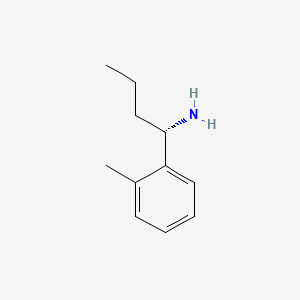
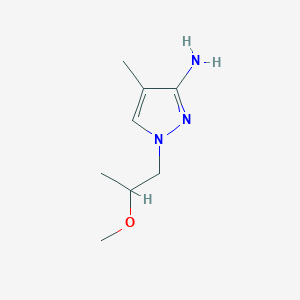
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)

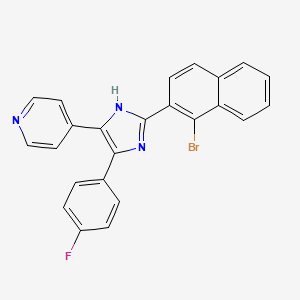
![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
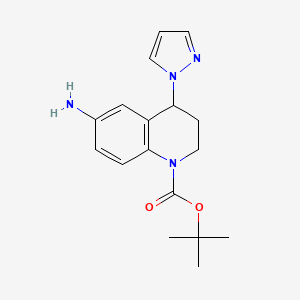



![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
